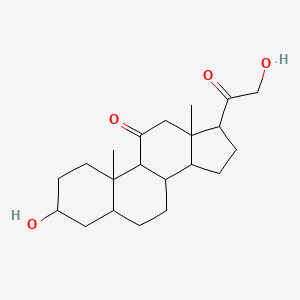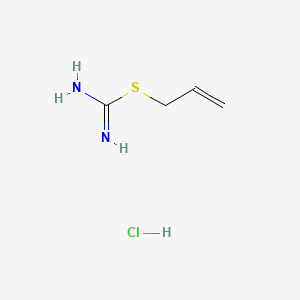![molecular formula C21H43ClN2O B12000019 N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride CAS No. 144650-69-1](/img/structure/B12000019.png)
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is a quaternary ammonium compound with the molecular formula C21H43ClN2O. It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride typically involves the reaction of N,N-dimethyl-1-tetradecanamine with 2-(2-cyanoethoxy)ethyl chloride in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the purification of the product through techniques such as crystallization, distillation, and chromatography to achieve high purity levels.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include primary amines or other reduced forms of the cyano group.
Substitution: Products vary based on the nucleophile used, resulting in different substituted ammonium compounds.
Aplicaciones Científicas De Investigación
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell culture and molecular biology experiments as a transfection reagent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mecanismo De Acción
The compound exerts its effects primarily through its surfactant properties. It interacts with cell membranes and other biological structures, facilitating the delivery of molecules into cells. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved are related to membrane permeability and fluidity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-hexadecanaminium chloride
- N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-octadecanaminium chloride
Uniqueness
N-[2-(2-cyanoethoxy)ethyl]-N,N-dimethyl-1-tetradecanaminium chloride is unique due to its specific chain length and the presence of the cyanoethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly suitable for specific applications in research and industry.
Propiedades
Número CAS |
144650-69-1 |
|---|---|
Fórmula molecular |
C21H43ClN2O |
Peso molecular |
375.0 g/mol |
Nombre IUPAC |
2-(2-cyanoethoxy)ethyl-dimethyl-tetradecylazanium;chloride |
InChI |
InChI=1S/C21H43N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-23(2,3)19-21-24-20-16-17-22;/h4-16,18-21H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
LEZUGEFYHBOVLY-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CCOCCC#N.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[(7-dodecyl-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl)sulfanyl]propanoate](/img/structure/B11999939.png)

![2,2'-{[(4-Chlorophenyl)methanediyl]disulfanediyl}diacetic acid](/img/structure/B11999954.png)
![2-[[2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxyacetyl]amino]acetic acid](/img/structure/B11999958.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B11999962.png)



![[(E)-(2,3-dimethoxyphenyl)methyleneamino]thiourea](/img/structure/B11999998.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B12000002.png)
![N-(2,2,2-trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B12000003.png)
![4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000008.png)
